6-Epidoxycycline hydrochloride

Description

BenchChem offers high-quality 6-Epidoxycycline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Epidoxycycline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

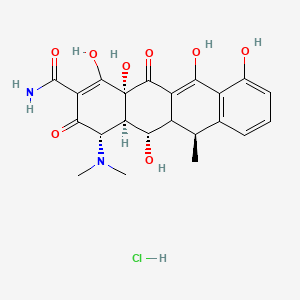

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aR,5S,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10?,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZGHXUZDHMIQ-PEHULTARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

564-25-0 (Parent) | |

| Record name | 6-Epidoxycycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41411-66-9 | |

| Record name | 6-Epidoxycycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preamble: Understanding 6-Epidoxycycline in the Context of Tetracyclines

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Epidoxycycline Hydrochloride

6-Epidoxycycline is the C-6 epimer of Doxycycline, a well-established second-generation tetracycline antibiotic.[1][2] It often arises as a degradation impurity during the manufacturing or storage of Doxycycline under conditions such as elevated temperature or pH fluctuations.[1][3] While specific in-depth studies on the mechanism of action of 6-Epidoxycycline hydrochloride are not extensively available in peer-reviewed literature, its structural similarity to Doxycycline allows for a scientifically robust extrapolation of its biological activities.[4] This guide, therefore, provides a comprehensive overview of the presumed core mechanisms of action of 6-Epidoxycycline hydrochloride, grounded in the extensive research conducted on Doxycycline and the broader tetracycline class of antibiotics. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's expected biological functions.

Part 1: The Primary Mechanism of Action - Inhibition of Bacterial Protein Synthesis

The principal antibacterial effect of tetracyclines, and by extension 6-Epidoxycycline hydrochloride, is the inhibition of protein synthesis in bacteria.[5][6] This is a bacteriostatic action, meaning it halts the growth and replication of bacteria rather than directly killing them.[7]

Binding to the 30S Ribosomal Subunit

The molecular target of tetracyclines is the bacterial 70S ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins.[8] Specifically, these antibiotics bind to the 30S ribosomal subunit, which is composed of 16S ribosomal RNA (rRNA) and numerous ribosomal proteins.[9][10] The binding is reversible and occurs at a high-affinity primary binding site.[]

This primary binding site is located in the A-site (aminoacyl-tRNA site) of the 30S subunit.[9][] By occupying this critical location, 6-Epidoxycycline hydrochloride is expected to physically obstruct the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[5][10] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively terminating protein elongation.[12]

Some research also suggests the existence of secondary, lower-affinity binding sites on the 30S and even the 50S ribosomal subunits, which may contribute to the overall inhibitory effect.[9][13]

Caption: Proposed interaction of 6-Epidoxycycline with the bacterial ribosome.

Consequences of Ribosomal Binding

The binding of 6-Epidoxycycline hydrochloride to the 30S ribosomal subunit has several downstream consequences:

-

Inhibition of Translation Initiation: Some studies suggest that tetracyclines can also interfere with the initial steps of protein synthesis, potentially by affecting the functions of initiation factors.[14]

-

Impaired rRNA Processing: Doxycycline has been shown to inhibit the processing of precursor ribosomal RNA (pre-rRNA) into mature 16S and 23S rRNA in E. coli. This impairment in ribosome biogenesis would further contribute to the overall inhibition of protein synthesis.[15]

Part 2: Secondary Mechanisms of Action - Beyond Antibacterial Effects

Tetracyclines, including Doxycycline, possess significant biological activities that are independent of their antimicrobial properties. These non-antibiotic effects are an active area of research and suggest potential therapeutic applications in inflammatory and other diseases.

Inhibition of Matrix Metalloproteinases (MMPs)

One of the most well-characterized non-antibiotic effects of tetracyclines is the inhibition of matrix metalloproteinases (MMPs).[16][17] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[18] Their overactivity is implicated in the pathology of various diseases, including arthritis, periodontitis, and cancer metastasis.[16][19]

Tetracyclines are thought to inhibit MMPs through two primary mechanisms:

-

Direct Enzyme Inhibition: They can chelate the zinc ion (Zn2+) at the active site of the MMP, which is essential for its catalytic activity.[17][19]

-

Downregulation of MMP Expression: Some studies indicate that tetracyclines can also reduce the production of MMPs at the level of gene expression.[20]

Caption: Proposed mechanism of MMP inhibition by 6-Epidoxycycline.

Anti-inflammatory and Immunomodulatory Effects

Tetracyclines have demonstrated a range of anti-inflammatory and immunomodulatory properties.[21][22] These effects are multifaceted and are thought to involve:

-

Inhibition of Pro-inflammatory Cytokines: Tetracyclines can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[23]

-

Modulation of Leukocyte Activity: They can inhibit the migration of neutrophils to sites of inflammation.[23]

-

Inhibition of Inflammatory Enzymes: Tetracyclines can inhibit the activity of enzymes like phospholipase A2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory cascade.[21][24]

-

Scavenging of Reactive Oxygen Species (ROS): Some tetracyclines have been shown to act as antioxidants, scavenging harmful reactive oxygen species.[17]

These anti-inflammatory actions are the basis for the use of sub-antimicrobial doses of doxycycline in the treatment of conditions like rosacea.[23]

Part 3: Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of ribosome-targeting antibiotics like 6-Epidoxycycline hydrochloride, several key in vitro assays are employed.

Ribosome Binding Assay

This assay directly measures the binding of the compound to its ribosomal target. A common method is a fluorescence-based competition assay.[25]

Protocol:

-

Preparation of Reagents:

-

Assay Setup:

-

In a microplate, combine the A-site RNA model and the fluorescent probe. The binding of the probe to the RNA should result in a change in fluorescence (e.g., quenching).[25]

-

Add the serially diluted 6-Epidoxycycline hydrochloride or the competitor to the wells.

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity in each well.

-

Displacement of the fluorescent probe by 6-Epidoxycycline hydrochloride will result in a reversal of the fluorescence change.[25]

-

The relative binding affinity can be determined by analyzing the concentration-dependent displacement.

-

Caption: Experimental workflow for a ribosome binding assay.

In Vitro Translation (IVT) Inhibition Assay

This assay measures the functional consequence of ribosomal binding, which is the inhibition of protein synthesis.[26][27]

Protocol:

-

System Preparation:

-

Reaction Setup:

-

In a microplate, combine the cell-free expression system, the DNA template, and amino acids.

-

Add serially diluted 6-Epidoxycycline hydrochloride, a known inhibitor (e.g., tetracycline), and a vehicle control (e.g., DMSO).[28]

-

-

Incubation and Detection:

-

Data Analysis:

-

A decrease in luminescence in the presence of 6-Epidoxycycline hydrochloride indicates inhibition of protein synthesis.

-

Calculate the IC50 value (the concentration that inhibits 50% of protein synthesis).

-

| Compound | Expected IC50 (Protein Synthesis Inhibition) | Primary Target |

| 6-Epidoxycycline HCl | To be determined experimentally; expected to be in the low micromolar range, similar to doxycycline. | Bacterial 30S Ribosomal Subunit |

| Doxycycline | ~1-5 µM | Bacterial 30S Ribosomal Subunit |

| Tetracycline | ~1-10 µM | Bacterial 30S Ribosomal Subunit |

Note: The expected IC50 values are estimations based on the known activity of related tetracyclines and would require experimental validation for 6-Epidoxycycline hydrochloride.

Conclusion

6-Epidoxycycline hydrochloride, as the C-6 epimer of Doxycycline, is strongly presumed to exert its primary antibacterial effect through the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. Furthermore, it is expected to share the non-antibiotic properties of Doxycycline, including the inhibition of matrix metalloproteinases and broad anti-inflammatory activities. While this guide provides a comprehensive overview based on the well-established mechanisms of the tetracycline class, direct experimental validation of these mechanisms for 6-Epidoxycycline hydrochloride is warranted to fully characterize its pharmacological profile.

References

- Greenwald, R. A., Golub, L. M., Ramamurthy, N. S., & Chowdhury, M. (1992). Tetracyclines suppress matrix metalloproteinase activity in adjuvant arthritis and in combination with flurbiprofen, ameliorate bone damage.

- Bahrami, F., Argani, H., & Ghorbanihaghjo, A. (2014). Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases.

- Hanemaaijer, R., Visser, H., Koolwijk, P., Sorsa, T., Salo, T., Golub, L. M., & van Hinsbergh, V. W. (2001). Effects of tetracyclines on the production of matrix metalloproteinases and plasminogen activators as well as of their natural inhibitors, tissue inhibitor of metalloproteinases-1 and plasminogen activator inhibitor-1.

- Fife, R. S., & Sledge, G. W. (1995). Use of tetracycline as an inhibitor of matrix metalloproteinase activity secreted by human bone-metastasizing cancer cells. Annals of the New York Academy of Sciences, 732, 367-369.

- Griffin, M. O., Fricovsky, E., Ceballos, G., & Villarreal, F. (2010). Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action. Pharmacological research, 61(2), 129-136.

- Al-Snafi, A. E. (2023). Tetracyclines in Rheumatoid Arthritis: Dual Anti-Inflammatory and Immunomodulatory Roles, Effectiveness, and Safety Insights. Medical Science, 27(132).

- Patel, K., & Jiyani, K. (2022). Tetracyclines: The Old, the New and the Improved – A Short Review. Journal of Clinical and Diagnostic Research, 16(10).

- Al-Snafi, A. E. (2016).

- Preshaw, P. M. (2018). Anti-inflammatory Actions of Adjunctive Tetracyclines and Other Agents in Periodontitis and Associated Comorbidities. Journal of clinical periodontology, 45 Suppl 20, S149-S164.

- Golub, L. M., Lee, H. M., Greenwald, R. A., Ryan, M. E., Sorsa, T., Salo, T., & Giannobile, W. V. (1998). The anti-inflammatory effects of tetracyclines.

- Polikanov, Y. S., Starosta, A. L., Juette, M. F., Altman, R. B., Terry, D. S., Lu, W., ... & Blanchard, S. C. (2016). Techniques for Screening Translation Inhibitors. Methods in enzymology, 572, 3-31.

- Watkins, E. B., Miller, M. C., & Disney, M. D. (2008). Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens. Antimicrobial agents and chemotherapy, 52(12), 4387-4393.

-

Norecopa. (2018, May 17). In vitro research method for screening inhibitors of protein translation. Retrieved from [Link]

-

ResearchGate. (n.d.). An In Vitro Assay to Screen for Translation Inhibitors. Retrieved from [Link]

-

New Assay for Discovery of Novel RNA Targeting Antibacterials. (2024, February 19). Retrieved from [Link]

- Reding-Roman, C., Hewlett, J., Duxbury, S., & Wood, K. B. (2023). Ribosome-binding antibiotics increase bacterial longevity and growth efficiency. Proceedings of the National Academy of Sciences, 120(40), e2303254120.

-

Wikipedia. (2024, January 2). Tetracycline antibiotics. Retrieved from [Link]

- Chulluncuy, R., Tinoco, L., & Gonzalez, R. L. (2021). A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines. Frontiers in molecular biosciences, 8, 679124.

- O'Reilly, M. A., & O'Donovan, D. J. (2003). Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli. Nucleic acids research, 31(24), 7247-7254.

-

ResearchGate. (n.d.). Transformation scheme for doxycycline to metacycline and 6-epidoxycycline. Retrieved from [Link]

- Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and molecular biology reviews, 65(2), 232-260.

-

Biomedical Journal of Scientific & Technical Research. (2018, July 25). Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. Retrieved from [Link]

- Shasmal, M., & Sengupta, J. (2012). Ribosome Assembly as Antimicrobial Target. Molecules, 17(11), 13396-13411.

- Connell, S. R., Tracz, D. M., Nierhaus, K. H., & Taylor, D. E. (2003). rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines. Antimicrobial agents and chemotherapy, 47(12), 3675-3681.

-

Microbe Online. (2020, July 2). Tetracyclines: Mode of Action and Mechanism of Resistance. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Ribosome as Antibiotic Target: A Comprehensive Introduction. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-epi-Doxycycline. Retrieved from [Link]

- Schnappinger, D., & Hillen, W. (1996). Tetracyclines: antibiotic action, uptake, and resistance mechanisms. Archives of microbiology, 165(6), 359-369.

- Melnikov, S. V., Belousoff, M. J., & Söll, D. (2025, December 26).

- Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Chemical reviews, 114(10), 4948-5018.

- Mortison, J. D., Sherman, W. J., Gibney, M. A., Razavi, A. A., Lee, S., & Koehler, M. F. (2020). Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures. Cell chemical biology, 27(12), 1563-1574.e11.

-

PubChem. (n.d.). 6-Epidoxycycline. Retrieved from [Link]

- O'Donovan, D. J., & O'Reilly, M. A. (2001). Doxycycline inhibits pre-rRNA processing and mature rRNA formation in E. coli. FEMS microbiology letters, 205(2), 225-230.

-

Japi.org. (2024, February 1). Doxycycline: An Overview of Its History and Current Use. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibiotics that target the 30S ribosomal subunit. Retrieved from [Link]

- Google Patents. (n.d.). A new process for the preparation of alpha-6-deoxy-tetracyclines.

-

Wikipedia. (2024, January 3). Doxycycline. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Doxycycline: An Overview of Its History and Current Use [japi.org]

- 8. Ribosome as Antibiotic Target: A Comprehensive Introduction - Creative Biolabs [ribosome.creative-biolabs.com]

- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 10. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 13. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 15. Doxycycline inhibits pre-rRNA processing and mature rRNA formation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tetracyclines suppress matrix metalloproteinase activity in adjuvant arthritis and in combination with flurbiprofen, ameliorate bone damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of tetracycline as an inhibitor of matrix metalloproteinase activity secreted by human bone-metastasizing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of tetracyclines on the production of matrix metalloproteinases and plasminogen activators as well as of their natural inhibitors, tissue inhibitor of metalloproteinases-1 and plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. pharmacytimes.com [pharmacytimes.com]

- 25. journals.asm.org [journals.asm.org]

- 26. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. assets.fishersci.com [assets.fishersci.com]

- 28. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Epidoxycycline Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Epidoxycycline, a stereoisomer of the widely used tetracycline antibiotic doxycycline, represents a compound of significant interest in pharmaceutical research and development. Primarily known as a process impurity and degradation product of doxycycline, its distinct chemical and pharmacological properties warrant a comprehensive understanding. This technical guide provides a detailed exploration of 6-epidoxycycline hydrochloride, covering its chemical structure, physicochemical properties, synthesis and isolation, mechanism of action, and analytical methodologies. By synthesizing technical data with practical insights, this document aims to serve as an essential resource for scientists engaged in the study and management of tetracycline antibiotics.

Section 1: Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

6-Epidoxycycline is the C-6 epimer of doxycycline, meaning it differs from doxycycline only in the stereochemical configuration at the 6th carbon position. The hydrochloride salt form is the common subject of analytical and stability studies.

-

IUPAC Name: (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide hydrochloride[1][2]

-

Synonyms: 6-epi-Doxycycline HCl, Doxycycline Impurity A[1]

-

CAS Number: 41411-66-9[2]

-

Molecular Formula: C₂₂H₂₄N₂O₈ · HCl[2]

-

Molecular Weight: 480.90 g/mol [2]

Chemical Structure:

Caption: Chemical structure of 6-Epidoxycycline.

Physicochemical Properties

The physicochemical properties of 6-epidoxycycline hydrochloride are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Appearance | White to yellowish crystalline powder | [3] |

| Solubility | Soluble in methanol. | [3] |

| Storage Conditions | Store at 2-8°C for long-term storage.[2] | [2] |

| Purity (by HPLC) | Typically available at ≥97% purity. | [2] |

Section 2: Synthesis, Epimerization, and Isolation

Formation as a Byproduct in Doxycycline Synthesis

6-Epidoxycycline is not typically synthesized as a primary target but rather forms as a significant impurity during the manufacturing of doxycycline. The key synthetic step leading to the formation of both doxycycline and its 6-epimer is the catalytic hydrogenation of methacycline or oxytetracycline.[4][5] The stereoselectivity of this reduction is highly dependent on the catalyst and reaction conditions.

The use of certain catalysts can favor the formation of the desired α-epimer (doxycycline), while others may lead to a higher proportion of the β-epimer (6-epidoxycycline).[4][5] For instance, the use of a rhodium-on-carbon catalyst in early syntheses resulted in significant amounts of the 6-epimer.[4]

Epimerization of Doxycycline

6-Epidoxycycline can also be formed through the epimerization of doxycycline under various conditions, such as exposure to high temperatures, changes in pH, or high humidity.[3] This transformation is a critical consideration in the stability testing and storage of doxycycline-containing pharmaceutical products. The transformation from doxycycline to metacycline and 6-epidoxycycline is a known degradation pathway.[6]

Isolation and Purification

Given that 6-epidoxycycline is primarily encountered as an impurity, its isolation from doxycycline or related compounds is a key requirement for its use as a reference standard and for detailed characterization. Preparative column liquid chromatography on silica gel has been successfully employed for the isolation of 6-epidoxycycline from commercial metacycline.[7] The process involves the use of a mobile phase composed of dichloromethane and methanol, with the addition of EDTA to modulate the separation.[7]

Workflow for Isolation of 6-Epidoxycycline:

Caption: Generalized workflow for the isolation of 6-epidoxycycline.

Section 3: Mechanism of Action and Pharmacological Profile

Antibacterial Mechanism of Action

As a tetracycline antibiotic, 6-epidoxycycline is presumed to exert its antibacterial effect through the same mechanism as doxycycline and other members of this class. Tetracyclines are bacteriostatic agents that inhibit protein synthesis in bacteria. They bind reversibly to the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This blockage of the A-site on the ribosome halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

Signaling Pathway of Tetracycline Antibiotics:

Caption: Mechanism of action of tetracycline antibiotics.

Comparative Antibacterial Activity

While sharing a mechanism of action with doxycycline, the stereochemical difference at the C-6 position can influence the binding affinity to the ribosomal target and, consequently, the antibacterial potency. Data on the minimum inhibitory concentrations (MICs) of 6-epidoxycycline against various bacterial strains are limited. However, it is generally considered to have antibacterial activity. In contrast, the 4-epimer of doxycycline, 4-epidoxycycline, has been reported to lack significant antibiotic activity, highlighting the critical role of stereochemistry in the biological function of these molecules.[8][9]

A comparative study of doxycycline against various clones of Staphylococcus aureus showed it to be the least inhibitory among the tested antibiotics, exhibiting bacteriostatic rather than bactericidal activity.[10] Further studies are required to quantitatively compare the MIC values of 6-epidoxycycline with those of doxycycline against a broad panel of clinically relevant bacteria.

Section 4: Analytical Methodologies

The accurate and precise quantification of 6-epidoxycycline is paramount, particularly in the context of quality control for doxycycline drug products where it is a specified impurity. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the separation and quantification of doxycycline and its related substances, including 6-epidoxycycline.

A Representative HPLC Method:

-

Column: A porous graphitic carbon (PGC) column or a C8 reversed-phase column is often used.[11][12]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer at a controlled pH (e.g., pH 2.0 or 4.0).[11][13] For instance, a mobile phase of 0.05 M potassium phosphate buffer (pH 2.0) and acetonitrile (40:60 v/v) has been reported.[11]

-

Detection: UV detection is typically performed at a wavelength of 268 nm or 325 nm.[11][13]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.[12][13]

Protocol for HPLC Analysis of 6-Epidoxycycline Hydrochloride:

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of 6-epidoxycycline hydrochloride reference standard in the mobile phase to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5-50 µg/mL).[11]

-

-

Sample Preparation:

-

For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

For dosage forms, an appropriate extraction procedure may be necessary to isolate the analytes from excipients before dilution with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Porous Graphitic Carbon (PGC) column.

-

Mobile Phase: 0.05 M potassium phosphate buffer (pH 2.0) : Acetonitrile (40:60, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 268 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times compared to the standard.

-

Quantify the amount of 6-epidoxycycline in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of 6-epidoxycycline. The fragmentation pattern in tandem MS (MS/MS) can provide valuable structural information. The differentiation of tetracyclines and their epimers by mass spectrometry of alkali metal adduct ions has been explored.[14]

Section 5: Stability and Degradation

As previously mentioned, 6-epidoxycycline is a known degradation product of doxycycline. The stability of doxycycline and the formation of its epimers are influenced by factors such as temperature, pH, and humidity.[3] Stability-indicating analytical methods are therefore crucial for monitoring the quality of doxycycline preparations over their shelf life. Forced degradation studies, involving exposure to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products, including 6-epidoxycycline, and to validate the analytical method's ability to separate them from the active pharmaceutical ingredient.

Conclusion

6-Epidoxycycline hydrochloride, while primarily recognized as an impurity of doxycycline, is a molecule of considerable scientific interest. Its structural relationship to doxycycline, coupled with its own biological and chemical characteristics, makes it an important subject of study for pharmaceutical scientists. A thorough understanding of its formation, isolation, and analytical determination is essential for ensuring the quality, safety, and efficacy of doxycycline-based therapies. Further research into the comparative pharmacology of 6-epidoxycycline and doxycycline will provide a more complete picture of the structure-activity relationships within this important class of antibiotics.

References

- Naidong, W., Verresen, K., Busson, R., Roets, E., & Hoogmartens, J. (1991). Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2-decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel.

- Zaranyika, M. F., Dzomba, P., & Kugara, J. (2015). Speciation and persistence of doxycycline in the aquatic environment: Characterization in terms of steady state kinetics. Toxicological & Environmental Chemistry, 97(7), 853-866.

- Merck & Co., Inc. (1989). A new process for the preparation of alpha-6-deoxy-tetracyclines.

- Caprariis, P. D., et al. (2021).

- Monser, L., & Darghouth, F. (2000). Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 353-362.

- Skúlason, S., Ingólfsson, E., & Kristmundsdóttir, T. (2003). Development of a simple HPLC method for separation of doxycycline and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 667-672.

-

Oxford Academic. Quantification of Doxycycline Hyclate in Tablets by HPLC–UV Method. [Link]

-

Chemsrc. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel. [Link]

-

Wiley Online Library. Supporting Information. [Link]

- Basavaiah, K., & Somashekar, B. C. (2008). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. Journal of the Serbian Chemical Society, 73(6), 665-671.

-

PubChem. 6-Epidoxycycline. [Link]

- Google Patents. Process for the production of alpha-6-deoxytetracyclines.

-

SynZeal. Doxycycline EP Impurity A. [Link]

- Schönfeld, K., et al. (2012). 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models. PloS one, 7(12), e51522.

- Pourmoslemi, S., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Capsule Dosage Forms. Pharmaceutical Sciences, 22(2), 96-104.

-

Biblioteka Nauki. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. [Link]

-

CORE. Analytical studies of the tetracycline group of antibiotics. [Link]

- Di Stéfano, A. D., et al. (2013). Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus. Current clinical pharmacology, 8(1), 59-64.

-

Vibiosphen. Preclinical models for antimicrobial compound efficacy in vivo assays. [Link]

-

PubMed. Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus. [Link]

-

MZ-Analysentechnik GmbH. 6-epi-Doxycycline HCl 100mg. [Link]

-

Dr.Oracle. Is doxycycline effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas bacteria?. [Link]

-

PubMed. Quantitative PCR and in vivo efficacy of antibiotics in the treatment of Vibrio vulnificus infection in a mouse model. [Link]

-

National Institutes of Health. Comparative Effect of Tetracycline and Doxycycline on the Occurrence of Resistant Escherichia coli in the Fecal Flora. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

ResearchGate. 1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds. [Link]

-

PubMed. [Comparative analysis of tetracycline, doxycycline and minocycline on chromosomal and plasmid tetracycline-resistant and -sensitive strains of Staphylococcus aureus using MIC, microcalorimetric effect and ultrastructural alterations]. [Link]

-

PubMed. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. [Link]

-

ResearchGate. MIC distribution of E. coli (n = 162) against doxycycline in the test... [Link]

-

WUR eDepot. Selection for amoxicillin-, doxycycline-, and enrofloxacin-resistant Escherichia coli at concentrations lower than the ECOFF in. [Link]

-

National Institutes of Health. In vitro activity and in vivo efficacy of omadacycline against Plasmodium species. [Link]

-

National Institutes of Health. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population. [Link]

Sources

- 1. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 5. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]

- 11. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 14. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Epidoxycycline Hydrochloride

Abstract

6-Epidoxycycline is the primary degradation product and a critical process-related impurity of the broad-spectrum antibiotic, doxycycline.[1][2] Its presence in doxycycline formulations is strictly regulated by pharmacopeias due to its reduced antibacterial activity.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Epidoxycycline hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the quality control, stability testing, and process optimization of doxycycline. This document delves into the mechanistic underpinnings of doxycycline's epimerization, outlines detailed analytical methodologies for its separation and quantification, and presents a systematic approach to its characterization.

Introduction: The Significance of 6-Epidoxycycline

Doxycycline, a second-generation tetracycline, functions by inhibiting bacterial protein synthesis through its binding to the 30S ribosomal subunit.[5][6] This mechanism of action provides its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[6] However, the stereochemical integrity of the doxycycline molecule is paramount to its biological activity.

The epimerization of doxycycline at the C6 position leads to the formation of 6-epidoxycycline.[2] This transformation is a significant concern in the pharmaceutical industry as 6-epidoxycycline exhibits diminished antibacterial potency.[3] Consequently, its level is a critical quality attribute that must be carefully monitored and controlled during the manufacturing process and throughout the shelf-life of doxycycline-containing products.

The Genesis of 6-Epidoxycycline: Synthesis and Mechanistic Insights

The formation of 6-epidoxycycline is primarily a result of the degradation of doxycycline under specific environmental conditions.[2] Factors such as elevated temperatures, humidity, and changes in pH can promote this epimerization.[2]

A common synthetic route to doxycycline involves the hydrogenolysis of oxytetracycline.[7] During this process, the formation of the 6-epimer can occur, particularly when using heterogeneous catalysts.[7] The stereoselectivity of this reaction is a critical factor influencing the yield of the desired α-epimer (doxycycline) versus the β-epimer (6-epidoxycycline).[7]

Diagram of the Epimerization Process:

Caption: Reversible epimerization of doxycycline to 6-epidoxycycline.

Characterization of 6-Epidoxycycline Hydrochloride: A Multi-faceted Approach

The definitive identification and quantification of 6-Epidoxycycline hydrochloride necessitate a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying 6-epidoxycycline from doxycycline and other related impurities.[8][9] The development of a stability-indicating HPLC method is crucial for accurately assessing the purity of doxycycline formulations.[10][11]

Table 1: Representative HPLC Method Parameters for Doxycycline and 6-Epidoxycycline Separation

| Parameter | Recommended Conditions |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[8][12] |

| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M oxalic acid or phosphate buffer)[9][10][13] |

| pH | Adjusted to an acidic pH, typically around 2.5[8][12] |

| Flow Rate | 1.0 mL/min[8][10][12] |

| Detection | UV at 350 nm[8][10][12] |

| Column Temperature | Ambient (e.g., 25-30 °C)[10][14] |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve certified reference standards of doxycycline hyclate and 6-epidoxycycline hydrochloride in a suitable diluent (e.g., mobile phase or a mixture of methanol and water) to obtain known concentrations.[14]

-

Sample Preparation: For bulk drug substances, dissolve a known amount in the diluent. For dosage forms, extract the active ingredient using a suitable solvent, followed by filtration.[10]

-

Chromatographic Run: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the amount of 6-epidoxycycline using the peak area and the concentration of the corresponding reference standard.

Spectroscopic Identification

Spectroscopic methods provide invaluable information for the structural confirmation of 6-epidoxycycline.

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of doxycycline and its epimers. While they have identical molecular weights, their fragmentation patterns under collision-induced dissociation (CID) can differ, aiding in their differentiation.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, allowing for the unambiguous assignment of the stereochemistry at the C6 position.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. The FTIR spectrum of doxycycline shows characteristic bands for O-H and N-H stretching, amide I and II bands, and C=O and C=C stretching.[16]

Diagram of the Analytical Workflow:

Caption: Integrated analytical workflow for 6-epidoxycycline characterization.

Stability and Degradation Studies

Forced degradation studies are essential to understand the stability of doxycycline and to develop stability-indicating analytical methods.[10][17] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][17]

Table 2: Typical Forced Degradation Conditions for Doxycycline

| Stress Condition | Reagent/Condition |

| Acid Hydrolysis | 0.1 M HCl, heat[10] |

| Base Hydrolysis | 0.1 M NaOH, room temperature[10] |

| Oxidation | 3-30% H₂O₂, room temperature[10][17] |

| Thermal Degradation | Dry heat (e.g., 70-80°C)[10][12] |

| Photodegradation | Exposure to UV light[10] |

By analyzing the stressed samples, the degradation pathways of doxycycline can be elucidated, and the analytical method's ability to separate the parent drug from its degradation products, including 6-epidoxycycline, can be confirmed.

Conclusion

The synthesis and characterization of 6-Epidoxycycline hydrochloride are critical aspects of ensuring the quality, safety, and efficacy of doxycycline drug products. A thorough understanding of the epimerization process, coupled with robust and validated analytical methods, is essential for pharmaceutical scientists and researchers. This guide provides a foundational framework for approaching the synthesis and characterization of this significant doxycycline-related impurity, emphasizing the importance of a multi-disciplinary approach that integrates synthetic chemistry, chromatography, and spectroscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Doxycycline. Stability in solutions (1976) | G. S. Libinson | 5 Citations [scispace.com]

- 4. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 5. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. academic.oup.com [academic.oup.com]

- 13. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 14. tandfonline.com [tandfonline.com]

- 15. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation and Characterization of Doxycycline-Loaded Electrospun PLA/HAP Nanofibers as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

6-Epidoxycycline Hydrochloride: A Technical Guide to Its Biological Activity and Research Potential

This in-depth technical guide provides a comprehensive overview of the biological activity of 6-Epidoxycycline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document explores the known and extrapolated activities of this doxycycline epimer, grounding its potential in the well-established pharmacology of tetracyclines.

Introduction

6-Epidoxycycline is a stereoisomer and a known metabolite of the broad-spectrum tetracycline antibiotic, doxycycline.[1] As an epimer, it differs from the parent compound in the three-dimensional arrangement at a single chiral center, specifically at the 6th carbon position. While often regarded as an impurity in doxycycline preparations, the unique stereochemistry of 6-Epidoxycycline warrants a closer examination of its biological activities, which may diverge from those of its well-studied counterpart. This guide will delve into the potential antibiotic, anti-inflammatory, and matrix metalloproteinase (MMP) inhibitory properties of 6-Epidoxycycline hydrochloride, drawing upon the extensive research on doxycycline and highlighting the critical need for direct investigation into this specific epimer.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of 6-Epidoxycycline hydrochloride is essential for any experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₂₄N₂O₈·HCl | [2] |

| Molecular Weight | 480.90 g/mol | [2] |

| CAS Number | 41411-6-9 | [2] |

| Appearance | White Powder | CymitQuimica |

| Storage Temperature | -10 to -25°C | [2] |

Part 1: The Antibiotic Potential of 6-Epidoxycycline Hydrochloride

The primary mode of action for tetracycline antibiotics, including doxycycline, is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This interaction prevents the docking of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation. The stereochemistry of the tetracycline molecule is crucial for this binding and subsequent antibacterial effect.

While there is a notable absence of specific Minimum Inhibitory Concentration (MIC) data for 6-Epidoxycycline hydrochloride in peer-reviewed literature, it is often considered to possess antibacterial activity. However, studies on the related compound, 4-epidoxycycline, have shown that epimerization at the C-4 position leads to a loss of antibiotic activity.[3] This underscores the importance of the specific stereochemical configuration for ribosomal binding. The potential impact of the C-6 epimerization on the antibacterial spectrum and potency of 6-Epidoxycycline remains an area ripe for investigation.

Proposed Experimental Workflow for Determining Antibacterial Activity

Caption: Workflow for in vitro anti-inflammatory assessment.

Detailed Protocol for In Vitro Anti-Inflammatory Assay

-

Cell Culture :

-

Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), in appropriate media.

-

-

Stimulation and Treatment :

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of 6-Epidoxycycline hydrochloride for a specified period (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. [4]

-

-

Analysis of Inflammatory Markers :

-

Cytokine Measurement : Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis : Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the expression levels of genes encoding for pro-inflammatory mediators.

-

Matrix Metalloproteinase (MMP) Inhibition

Doxycycline is a well-documented inhibitor of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. [5][6][7][8][9][10]This inhibitory activity is thought to be mediated by the chelation of the zinc ion at the active site of the MMPs. The ability of 6-Epidoxycycline to inhibit MMPs has not been directly studied, but its structural similarity to doxycycline suggests it may possess similar capabilities.

Proposed Experimental Workflow for MMP Inhibition Assay (Gelatin Zymography)

Caption: Workflow for Gelatin Zymography to assess MMP inhibition.

Detailed Protocol for Gelatin Zymography

-

Sample Preparation :

-

Prepare samples containing MMPs, such as conditioned media from cell cultures or tissue homogenates.

-

Determine the protein concentration of each sample to ensure equal loading.

-

-

Electrophoresis :

-

Prepare a polyacrylamide gel containing gelatin (typically 1 mg/mL).

-

Load the samples mixed with a non-reducing sample buffer onto the gel.

-

Run the electrophoresis under non-reducing conditions to separate the proteins by size.

-

-

Enzyme Renaturation and Incubation :

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. For the experimental group, include various concentrations of 6-Epidoxycycline hydrochloride in the developing buffer. [11][12]

-

-

Staining and Visualization :

Conclusion and Future Directions

The biological activity of 6-Epidoxycycline hydrochloride remains a largely unexplored area of research. While it is structurally similar to the well-characterized antibiotic doxycycline, the stereochemical difference at the 6th carbon position could have significant implications for its pharmacological profile. The lack of specific data on its antibacterial, anti-inflammatory, and MMP-inhibitory properties presents a compelling opportunity for further investigation.

Future research should focus on:

-

Determining the MICs of 6-Epidoxycycline hydrochloride against a broad panel of bacterial pathogens to ascertain its antibiotic spectrum and potency.

-

Quantifying its anti-inflammatory effects in various in vitro and in vivo models of inflammation.

-

Characterizing its MMP inhibitory profile and comparing its potency to that of doxycycline.

A thorough understanding of the biological activities of 6-Epidoxycycline hydrochloride will not only provide valuable insights into the structure-activity relationships of tetracyclines but also potentially uncover new therapeutic applications for this understudied compound.

References

-

Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-kB signaling in LPS-induced PC3 cells. (URL: [Link])

-

Doxycycline inhibits matrix metalloproteinase-9 and laminin degradation after transient global cerebral ischemia. PubMed. (URL: [Link])

-

Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo. National Institutes of Health. (URL: [Link])

-

Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells. PubMed. (URL: [Link])

-

Potent Anti-Inflammatory Effects of Tetracyclines on Human Eosinophils. Frontiers. (URL: [Link])

-

Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells. National Institutes of Health. (URL: [Link])

-

Effect of matrix metalloproteinase inhibition by doxycycline on myocardial healing and remodeling after myocardial infarction. PubMed. (URL: [Link])

-

The anti-inflammatory action of tetracyclines. Aston Research Explorer. (URL: [Link])

-

Radical-scavenging and Pro-/anti-inflammatory Activity of Tetracycline and Related Phenolic Compounds With or Without Visible Light Irradiation. National Institutes of Health. (URL: [Link])

-

Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate. (URL: [Link])

-

Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study. (URL: [Link])

-

Table 2 Minimum Inhibitory Concentration of CHET and Doxycycline. ResearchGate. (URL: [Link])

-

Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study. National Institutes of Health. (URL: [Link])

-

Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study. Hindawi. (URL: [Link])

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. (URL: [Link])

-

Comparative Study of Three Different Brands of Doxycycline Capsules Available in Karachi. Scientific Research Publishing. (URL: [Link])

-

Minimum inhibitory concentrations (MICs) of doxycycline hyclate,... ResearchGate. (URL: [Link])

-

Tetracycline Antibiotics Induce Biosynthesis of Pro-Inflammatory Metabolites in the Immunobiotic Bacteroides dorei. ACS Publications. (URL: [Link])

-

4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models. ResearchGate. (URL: [Link])

-

Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. (URL: [Link])

-

Anti-inflammatory properties of doxycycline and minocycline in experimental models: an in vivo and in vitro comparative study. PubMed. (URL: [Link])

-

In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. National Institutes of Health. (URL: [Link])

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-epi-Doxycycline HCl CAS 41411-66-9 Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. Doxycycline inhibits matrix metalloproteinase-9 and laminin degradation after transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of matrix metalloproteinase inhibition by doxycycline on myocardial healing and remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gelatin zymography protocol | Abcam [abcam.com]

- 12. docs.abcam.com [docs.abcam.com]

6-Epidoxycycline Hydrochloride: A Critical Doxycycline Impurity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a broad-spectrum tetracycline antibiotic, is a cornerstone in treating a multitude of bacterial infections. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Degradation products and process-related impurities can compromise therapeutic effect and introduce potential toxicity. Among these, 6-epidoxycycline stands out as a critical impurity. This guide provides a comprehensive technical overview of 6-epidoxycycline hydrochloride, delving into its formation via epimerization, the physicochemical factors that drive this transformation, its impact on drug quality, and the authoritative analytical methodologies required for its control. This document is intended to serve as a vital resource for professionals engaged in the research, development, and quality control of doxycycline-based therapeutics.

The Imperative of Impurity Profiling in Doxycycline

The quality of a pharmaceutical product is not defined by the active ingredient alone, but also by the absence—or strict limitation—of impurities.[1] For semisynthetic antibiotics like doxycycline, the manufacturing process and subsequent storage can introduce a range of related substances.[1] These impurities, which include epimers, degradation products, and intermediates from synthesis, can significantly impact the drug's stability, efficacy, and safety.[2]

6-Epidoxycycline, the C6 epimer of doxycycline, is a specified impurity in major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][3][4] Unlike its parent compound, the 6-epimer is considered to be devoid of clinical interest and possesses low antibiotic activity.[5][6] Its presence in a drug substance or product is a direct indicator of degradation, making its monitoring and control a non-negotiable aspect of quality assurance.[7]

Physicochemical Profile of 6-Epidoxycycline Hydrochloride

Understanding the fundamental properties of an impurity is the first step toward controlling it. 6-Epidoxycycline shares the same molecular formula and weight as doxycycline, differing only in the stereochemistry at the C6 position.

| Property | Value | Source(s) |

| IUPAC Name | (4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [3][8] |

| Synonyms | Doxycycline EP Impurity A, Doxycycline USP Related Compound A | [1][8] |

| CAS Number | 3219-99-6 (free base), 41411-66-9 (hydrochloride) | [9][10] |

| Molecular Formula | C₂₂H₂₄N₂O₈ (free base), C₂₂H₂₄N₂O₈ · HCl (hydrochloride) | [9] |

| Molecular Weight | 444.44 g/mol (free base), 480.90 g/mol (hydrochloride) | [9] |

The Mechanism of Formation: C6 Epimerization

The primary pathway for the formation of 6-epidoxycycline is the reversible epimerization of the parent doxycycline molecule at the C6 position.[5] This stereochemical inversion is not a random event but is driven by specific environmental and chemical factors.

Driving Factors of Epimerization

The conversion of doxycycline to its 6-epimer is a classic example of equilibrium chemistry, where the rate and extent of the reaction are governed by the surrounding conditions.

-

pH: The stability of doxycycline is highly pH-dependent.[11] Epimerization is significantly accelerated in acidic environments, particularly at a pH below 6.[7][11] This is a critical consideration during the formulation of aqueous solutions and suspensions. In contrast, basic hydrolysis conditions can lead to other degradation pathways.[12]

-

Temperature: Elevated temperatures provide the activation energy needed to overcome the steric hindrance at the C6 position, thereby increasing the rate of epimerization.[5][7] Thermostability studies demonstrate a significant increase in 6-epidoxycycline formation when doxycycline is subjected to heat stress.[5]

-

Moisture: The presence of water facilitates the epimerization process, making doxycycline more susceptible to degradation in aqueous solutions or in solid forms with high humidity.[5][7] Doxycycline hyclate, a common salt form, is sparingly soluble in water and used in capsules and tablets.[5]

-

Light: Photodegradation can also contribute to the overall impurity profile, although epimerization is more strongly linked to pH and temperature.[7] For comprehensive stability testing, exposure to light is a mandatory stress condition.[12]

Caption: Reversible epimerization of doxycycline at the C6 position.

Analytical Control: The Role of Stability-Indicating HPLC

To ensure the quality of doxycycline, a robust, validated, and stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying doxycycline from its related substances, including 6-epidoxycycline.[13][14]

A method is deemed "stability-indicating" when it can unequivocally separate the API from its degradation products, ensuring that the analytical result for the main component is not inflated by co-eluting impurities.[15]

Protocol: Stability-Indicating RP-HPLC for Doxycycline Impurities

This protocol is a representative example synthesized from established methods for the analysis of doxycycline and its impurities.[5][13][14][16]

Objective: To separate and quantify Doxycycline, 6-Epidoxycycline, and other related impurities in a drug substance or product.

1. Instrumentation:

-

HPLC system with gradient pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

-

Column: Reversed-phase C8 or C18 (e.g., Waters XBridge BEH C8, 150 × 4.6 mm, 3.5 µm).[16] The choice of a C8 column can sometimes offer different selectivity for the structurally similar epimers compared to a C18.

-

Mobile Phase A: Phosphate buffer (e.g., 25 mM potassium phosphate, adjusted to pH 8.5).[16] The alkaline pH is used to deprotonate the phenolic hydroxyl groups, influencing retention and peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.[16]

-

Detection: UV at 268 nm, 270 nm, or 350 nm.[5][13][16] Doxycycline has multiple chromophores, and the optimal wavelength is chosen to maximize sensitivity for both the API and its key impurities.

-

Column Temperature: 55-60°C.[16][17] Elevated temperature improves peak symmetry and reduces viscosity, but must be carefully controlled to prevent on-column degradation.

-

Injection Volume: 10-25 µL.[16]

3. Solution Preparation (Protect from light):

-

Diluent: 0.01 M Hydrochloric Acid.[3]

-

Standard Solution: Prepare a solution of USP Doxycycline Hyclate RS in diluent.

-

Impurity Standard: Prepare solutions of 6-epidoxycycline hydrochloride CRS and other relevant impurities (e.g., Metacycline, 4-epidoxycycline) to confirm peak identification and system suitability.

-

Sample Solution: Accurately weigh and dissolve the sample (API or formulation) in the diluent to achieve a target concentration.

4. System Suitability:

-

Before analysis, inject a system suitability solution containing doxycycline and its specified impurities.[3]

-

Resolution: The resolution between the 6-epidoxycycline peak and the doxycycline peak must be ≥ 1.9.[3][14] This is a critical parameter demonstrating the method's ability to separate these closely related compounds.

-

Tailing Factor (Symmetry): The tailing factor for the doxycycline peak should be ≤ 1.25.[3]

5. Analysis:

-

Inject the standard and sample solutions.

-

Identify impurity peaks based on their retention times relative to the main doxycycline peak.

-

Quantify impurities using the peak area of the standard, applying appropriate relative response factors if necessary.

Caption: A streamlined workflow for HPLC-based impurity analysis.

Regulatory Framework and Pharmacopeial Limits

Regulatory bodies and pharmacopeias establish clear acceptance criteria for impurities to ensure patient safety. 6-Epidoxycycline is consistently listed as a specified impurity for doxycycline products.

| Impurity Name | Pharmacopeia | Specification Limit (Typical) | Source(s) |

| 6-Epidoxycycline (Impurity A) | European Pharmacopoeia (EP) | ≤ 2.0% | [3] |

| 6-Epidoxycycline (Related Compound A) | United States Pharmacopeia (USP) | Varies by monograph (e.g., may be included in total impurities) | [18][19] |

| 4-Epidoxycycline | USP (Doxycycline Capsules) | ≤ 0.5% | [19] |

| Metacycline (Impurity B) | EP | ≤ 0.5% | [3] |

| Total Impurities | USP (Doxycycline Capsules) | ≤ 1.0% | [18] |

Note: Limits can vary between monographs for different dosage forms (e.g., capsules, injections) and may be updated. Always consult the current, official pharmacopeial text.

Conclusion and Outlook

6-Epidoxycycline hydrochloride is a critical process- and degradation-related impurity of doxycycline. Its formation through C6 epimerization is primarily influenced by low pH and high temperature. As it possesses negligible therapeutic activity, its presence compromises the quality and potency of the final drug product.[5][6]

Effective control of 6-epidoxycycline is therefore a multifaceted task. It begins with optimized synthesis and formulation processes that minimize exposure to acidic conditions and heat. It is maintained through appropriate storage and handling procedures that protect the drug from moisture and light.[7] Finally, it is verified by robust, stability-indicating analytical methods, predominantly RP-HPLC, which are validated to accurately separate and quantify this critical impurity against stringent pharmacopeial limits. For researchers and developers, a thorough understanding of 6-epidoxycycline is not merely an analytical exercise; it is fundamental to delivering a safe and effective doxycycline therapy.

References

- 1. veeprho.com [veeprho.com]

- 2. daicelpharmastandards.com [daicelpharmastandards.com]

- 3. drugfuture.com [drugfuture.com]

- 4. uspbpep.com [uspbpep.com]

- 5. academic.oup.com [academic.oup.com]

- 6. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]

- 9. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

- 11. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 13. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. uspnf.com [uspnf.com]

- 19. uspnf.com [uspnf.com]

Tasisulam: A Dual-Mechanism Anticancer Agent in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating Tasisulam in the Oncology Landscape

Initially identified as a promising small molecule with a unique anticancer profile, tasisulam (CAS No: 519055-62-0) has had a complex journey in clinical development.[1] This guide provides a comprehensive technical overview of tasisulam, its mechanism of action, and its applications in preclinical and clinical research. While its development has faced challenges, the unique biology targeted by tasisulam continues to be of significant interest to the research community. This document serves as a resource for researchers exploring novel antineoplastic agents, offering insights into the experimental frameworks used to evaluate this compound and the critical lessons learned from its clinical translation.

Tasisulam is an acylsulfonamide that has demonstrated a broad range of activity against numerous tumor cell lines, including melanoma, leukemia, non-small cell lung cancer (NSCLC), colon, ovarian, and renal cancers.[2][3] Its distinct profile in the National Cancer Institute's COMPARE analysis suggested a mechanism of action separate from other known anticancer drugs.[2] The sodium salt of tasisulam (CAS No: 519055-63-1) has been the form predominantly used in clinical investigations.[4]

Core Mechanism of Action: A Two-Pronged Assault on Cancer

Tasisulam's antitumor activity is distinguished by a dual-faceted mechanism that targets both the tumor cells directly and the vasculature that supports them.[5][6] This involves the induction of mitotic catastrophe and the inhibition of angiogenesis.[5][6]

Induction of Mitotic Catastrophe and Apoptosis

Tasisulam disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[6][7] This is characterized by an increase in the proportion of cells with 4N DNA content and elevated expression of phospho-histone H3.[6] The prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis.[6][7]

This programmed cell death is caspase-dependent and is initiated by the release of cytochrome c from the mitochondria.[5][8] In some hematologic cancer cell lines, this process has been linked to the upregulation of reactive oxygen species (ROS) and a loss of mitochondrial membrane potential.[1][7]

Caption: Tasisulam-induced apoptotic pathway.

Anti-Angiogenic Effects and Vascular Normalization

In addition to its direct cytotoxic effects, tasisulam impairs the formation of new blood vessels, a process critical for tumor growth and metastasis.[7] It has been shown to block endothelial cell cord formation induced by key growth factors such as VEGF, EGF, and FGF.[6][7] Interestingly, this anti-angiogenic activity does not appear to involve the direct inhibition of growth factor receptor signaling, distinguishing it from many receptor tyrosine kinase inhibitors.[6]

Furthermore, in vivo studies have demonstrated that tasisulam can induce vascular normalization, a process that can improve the delivery of other therapeutic agents to the tumor microenvironment.[6][7]

Preclinical Research Applications and In Vitro Efficacy

Tasisulam has shown potent antiproliferative activity across a wide array of cancer cell lines.[7] The following table summarizes its efficacy in representative models.

| Cell Line | Cancer Type | EC50 | Reference |

| Calu-6 | Non-Small Cell Lung Carcinoma | 10 µM | [7][8] |

| A-375 | Melanoma | 25 µM | [7][8] |

Table 1: In Vitro Antiproliferative Activity of Tasisulam.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the antiproliferative effects of tasisulam on adherent cancer cell lines.

1. Cell Plating:

-

Culture cells (e.g., Calu-6 or A-375) according to standard protocols.

-

Harvest cells during logarithmic growth phase and perform a cell count.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a 2X stock solution of tasisulam in complete growth medium. Perform serial dilutions to create a range of concentrations (e.g., 200 µM down to 200 nM).[7]

-

Add 100 µL of the 2X tasisulam stock solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a duration equivalent to two cell doublings (typically 48-72 hours).[7]

3. Viability Assessment (Using a Resazurin-based Assay):

-

Following incubation, add 20 µL of a resazurin-based viability reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).

4. Data Analysis:

-

Subtract the background fluorescence from a "no-cell" control.

-

Normalize the fluorescence readings of treated wells to the vehicle control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the tasisulam concentration and fit a dose-response curve to determine the EC50 value.

In Vivo Research Models and Anti-Angiogenic Assays

The dual mechanism of tasisulam necessitates in vivo models that can assess both tumor growth inhibition and anti-angiogenic effects.

Experimental Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This assay provides a method to quantify the anti-angiogenic potential of tasisulam in vivo.[6][7]

1. Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Acclimatize the animals for at least one week before the experiment.

2. Matrigel Preparation:

-

Thaw Matrigel on ice.

-

Supplement the Matrigel with pro-angiogenic factors such as bFGF or VEGF to stimulate a robust angiogenic response.

-

Keep the Matrigel solution on ice to prevent premature polymerization.

3. Injection and Treatment:

-

Anesthetize the mice.

-

Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of each mouse.

-

Administer tasisulam or a vehicle control intravenously at the desired dose (e.g., 25 or 50 mg/kg) daily for a specified period (e.g., 5 days).[3][7]

4. Analysis:

-

After the treatment period, euthanize the mice and carefully excise the Matrigel plugs.

-

Quantify angiogenesis by measuring the hemoglobin content within the plugs using a colorimetric assay (e.g., Drabkin's reagent).[3]

-